5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, an ethoxyphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-ethoxyaniline in the presence of a base, followed by cyclization with hydroxylamine to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
4-chlorophenyl 4-ethoxyphenyl sulfone: Similar in structure but contains a sulfone group instead of an oxazole ring.
3-(4-chlorophenyl)-5-(4-ethoxyphenyl)-4,5-dihydropyrazole-1-carbonitrile: Contains a pyrazole ring instead of an oxazole ring.
Uniqueness
5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H15ClN2O3 |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H15ClN2O3/c1-2-23-15-9-7-14(8-10-15)20-18(22)16-11-17(24-21-16)12-3-5-13(19)6-4-12/h3-11H,2H2,1H3,(H,20,22) |
InChI Key |
SLWGCGWIMHPROW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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